molecular formula C13H16N6O3S B2708345 1,2-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034453-66-0

1,2-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2708345
CAS No.: 2034453-66-0
M. Wt: 336.37
InChI Key: HDSIDAIZIZAPGG-UHFFFAOYSA-N
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Description

1,2-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H16N6O3S and its molecular weight is 336.37. The purity is usually 95%.
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Biological Activity

The compound 1,2-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic molecule that integrates several pharmacologically relevant moieties. This article explores its biological activity, drawing on diverse sources to provide a comprehensive overview of its potential therapeutic applications.

Structure

The compound features a sulfonamide group, an imidazole ring, and an oxadiazole derivative, which are known for their biological activities. The presence of the pyrrole unit further enhances its potential as a therapeutic agent.

Molecular Formula and Weight

  • Molecular Formula : C₁₄H₁₈N₄O₃S
  • Molecular Weight : 318.39 g/mol

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound 1HeLa (Cervical)92.4
Compound 2OVXF 899 (Ovarian)2.76
Compound 3PXF 1752 (Pleuramesothelioma)9.27

These findings suggest that modifications to the oxadiazole structure can enhance antitumor activity significantly .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds have been shown to inhibit key pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Many derivatives promote programmed cell death in cancer cells, which is critical for effective cancer therapy.
  • Targeting Specific Kinases : The oxadiazole derivatives may inhibit kinases involved in tumor progression and metastasis .

Anti-inflammatory and Antimicrobial Activity

The compound also shows promise in anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit cyclooxygenases (COX-1 and COX-2), which are pivotal in inflammatory processes.
  • Antimicrobial Activity : Studies have indicated effectiveness against various bacterial strains, suggesting potential use in treating infections .

Neuroprotective Effects

Recent studies highlight the neuroprotective properties of oxadiazole derivatives. These compounds may interact with metabotropic glutamate receptors, offering therapeutic avenues for conditions like stroke and neurodegenerative diseases .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of a related oxadiazole compound against multiple human cancer cell lines. The results demonstrated that modifications to the oxadiazole structure led to enhanced cytotoxicity, particularly against ovarian cancer cells (OVXF 899) with an IC50 value of 2.76 µM .

Study 2: Anti-inflammatory Potential

Another research effort assessed the anti-inflammatory effects of similar sulfonamide derivatives. The study found that these compounds effectively inhibited COX enzymes in vitro, indicating their potential as anti-inflammatory agents .

Properties

IUPAC Name

1,2-dimethyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3S/c1-9-15-12(8-19(9)3)23(20,21)14-7-11-16-13(17-22-11)10-5-4-6-18(10)2/h4-6,8,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSIDAIZIZAPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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